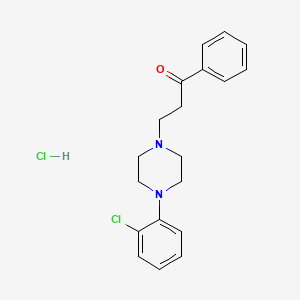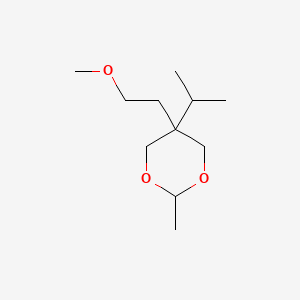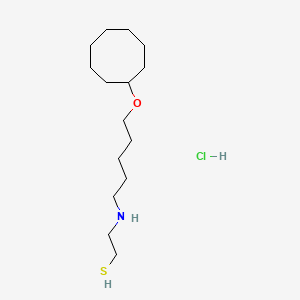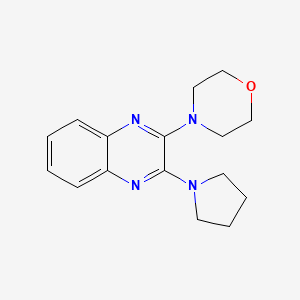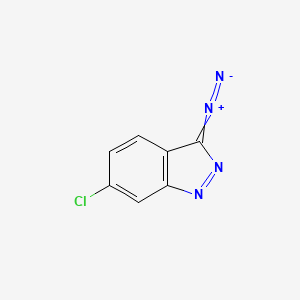
Platinum--titanium (5/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–titanium (5/3) is an intermetallic compound composed of platinum and titanium in a 5:3 atomic ratio. This compound is known for its unique properties, including high corrosion resistance, excellent mechanical strength, and remarkable catalytic activity. These characteristics make it a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–titanium (5/3) typically involves high-temperature processes. One common method is the direct reaction of elemental platinum and titanium powders. The mixture is heated in a vacuum or inert atmosphere to prevent oxidation. The reaction temperature usually ranges from 1200°C to 1500°C, and the process may take several hours to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum–titanium (5/3) often involves advanced techniques such as arc melting or electron beam melting. These methods provide precise control over the composition and microstructure of the alloy. The resulting ingots are then subjected to further processing, such as hot forging or rolling, to achieve the desired shape and mechanical properties.
化学反应分析
Types of Reactions
Platinum–titanium (5/3) undergoes various chemical reactions, including:
Oxidation: The compound can form oxides when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions with other metals or compounds, altering its composition and properties.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 500°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures around 800°C.
Substitution: Reactions with other metals, such as nickel or cobalt, can occur in molten salt baths or high-temperature furnaces.
Major Products Formed
Oxidation: Forms titanium dioxide and platinum oxides.
Reduction: Yields pure platinum and titanium metals.
Substitution: Produces various intermetallic compounds with altered properties.
科学研究应用
Platinum–titanium (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the aerospace and automotive industries for its high strength-to-weight ratio and resistance to extreme conditions.
作用机制
The mechanism by which platinum–titanium (5/3) exerts its effects is primarily related to its catalytic properties. The platinum atoms provide active sites for chemical reactions, while the titanium atoms enhance the stability and durability of the compound. This synergy allows for efficient catalysis in various processes, including hydrogenation, oxidation, and polymerization.
相似化合物的比较
Similar Compounds
Platinum–titanium (3/1): Another intermetallic compound with a different atomic ratio, offering distinct properties and applications.
Platinum–nickel: Known for its catalytic activity in fuel cells and other electrochemical applications.
Titanium–aluminum: Widely used in aerospace applications due to its high strength and lightweight properties.
Uniqueness
Platinum–titanium (5/3) stands out due to its unique combination of high catalytic activity, excellent mechanical strength, and superior corrosion resistance. These properties make it a versatile material for various high-performance applications, from industrial catalysis to biomedical devices.
属性
CAS 编号 |
12379-31-6 |
|---|---|
分子式 |
Pt5Ti3 |
分子量 |
1119.0 g/mol |
IUPAC 名称 |
platinum;titanium |
InChI |
InChI=1S/5Pt.3Ti |
InChI 键 |
LUTDIIKVESCNOG-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ti].[Pt].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
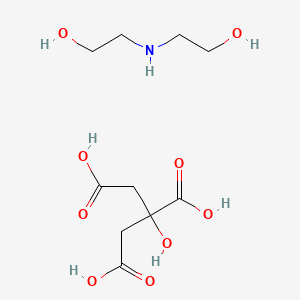
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
